
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one, also known as MBMPT, is a compound belonging to the thiazolidinone family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.
Aplicaciones Científicas De Investigación
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In pharmaceuticals, it has been explored for its potential as a drug candidate for the treatment of various diseases, including diabetes, Alzheimer's, and Parkinson's. In material science, it has been investigated for its potential applications in the development of new materials with improved properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation, cell growth, and cell death. It has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity at low concentrations. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has some toxicity at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one. One potential direction is the development of new derivatives with improved properties, such as increased solubility and reduced toxicity. Another potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Finally, the study of its mechanism of action and interactions with other molecules could provide valuable insights into its biological activity and potential applications.
Métodos De Síntesis
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 4-methoxybenzaldehyde with 3-methoxyphenylacetic acid, followed by cyclization with thiosemicarbazide and oxidation with hydrogen peroxide. The final product is obtained through the reaction with 4-methoxybenzyl chloride. The synthesis method has been optimized to achieve high yield and purity of 3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one.
Propiedades
Nombre del producto |
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C18H19NO3S |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO3S/c1-21-15-8-6-13(7-9-15)11-19-17(20)12-23-18(19)14-4-3-5-16(10-14)22-2/h3-10,18H,11-12H2,1-2H3 |
Clave InChI |
NJMCNKPBAVPGMX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CC(=CC=C3)OC |
SMILES canónico |
COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)
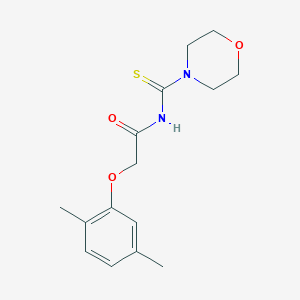


![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)
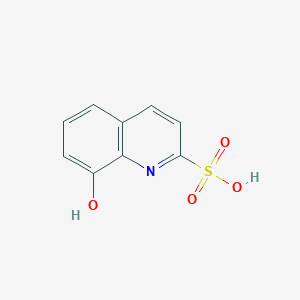
![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)
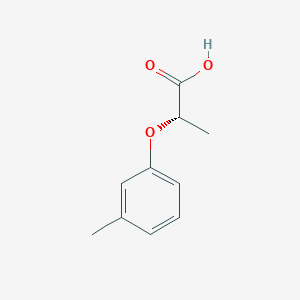
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)

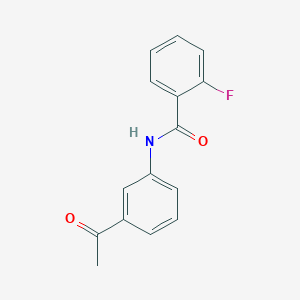

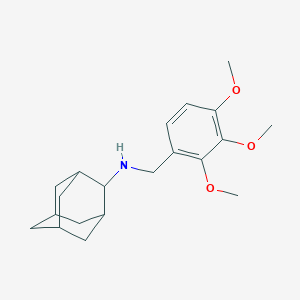
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)